molecular formula C19H24ClN3O2S B2970971 5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049434-07-2

5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2970971
CAS RN: 1049434-07-2
M. Wt: 393.93
InChI Key: WYFBTSALZUKWTM-UHFFFAOYSA-N
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Description

The compound “5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a benzenesulfonamide core, which is a common motif in pharmaceutical drugs . Attached to this core are a chloro group, a methyl group, and a phenylpiperazine group . The presence of these functional groups suggests that this compound could have interesting biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate benzene derivative. The chloro and methyl groups could be introduced using standard electrophilic aromatic substitution reactions. The phenylpiperazine group could be attached via a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzenesulfonamide core would provide a planar, aromatic region. The chloro and methyl groups would add electron-withdrawing and electron-donating characteristics, respectively. The phenylpiperazine group would add additional complexity and could potentially exist in different conformations .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The benzenesulfonamide core could participate in electrophilic aromatic substitution reactions. The chloro group could be displaced by a nucleophile, and the methyl group could potentially be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonamide group could confer water solubility, while the phenylpiperazine group could increase lipophilicity .

Scientific Research Applications

Antimicrobial and Anti-HIV Activity

A study explored the synthesis and evaluation of novel benzenesulfonamides, including derivatives similar to 5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide, demonstrating their potential antimicrobial and anti-HIV activities. This research suggests the compound's role in developing new treatments against infectious diseases (Iqbal et al., 2006).

Anticancer Potential

Several studies have synthesized novel benzenesulfonamide derivatives and evaluated their anticancer activities. One study focused on derivatives with potential against various cancer cell lines, indicating the compound's relevance in cancer research and therapy (Żołnowska et al., 2016), (Sławiński et al., 2012).

Herbicide Research

A study on chlorsulfuron, a compound structurally related to 5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide, showed its effectiveness as a herbicide in cereals. This indicates potential agricultural applications, particularly in weed control (Sweetser et al., 1982).

Antifungal Activity

Research involving benzenesulfonamide derivatives, including those structurally similar to the compound , has shown promising results in antifungal activity, suggesting its potential in developing new antifungal agents (Hassan, 2013).

UV Protection and Antimicrobial Finishing in Textiles

A study investigated the use of benzenesulfonamide derivatives in textile applications, particularly for UV protection and antimicrobial properties. This suggests its applicability in enhancing the functional aspects of fabrics (Mohamed et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Given the presence of a benzenesulfonamide group, it’s possible that this compound could act as an enzyme inhibitor .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any new compound, thorough testing would be required to assess its toxicity and potential side effects .

Future Directions

The future research directions for this compound could include further optimization of its structure to enhance its biological activity, as well as detailed studies of its mechanism of action. Additionally, comprehensive safety and efficacy testing would be needed before this compound could be considered for clinical use .

properties

IUPAC Name

5-chloro-2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2S/c1-16-7-8-17(20)15-19(16)26(24,25)21-9-10-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-8,15,21H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFBTSALZUKWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

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